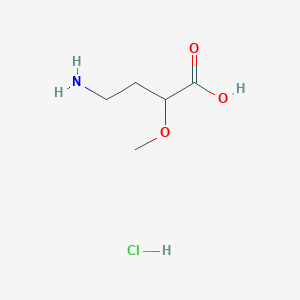
1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H4ClF3 . It has a molecular weight of 204.58 . It is a clear, colorless liquid with an aromatic odor .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene can be represented by the SMILES notation: FC(C1=CC(C#C)=CC=C1Cl)(F)F . This notation provides a way to represent the structure using ASCII strings.
Physical And Chemical Properties Analysis
1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene is a liquid at room temperature . It has a melting point of 29-30°C . The density of this compound is 1.222 g/mL at 25°C . It has a refractive index of n20/D 1.4760 .
Wissenschaftliche Forschungsanwendungen
- 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene serves as a precursor for the synthesis of isocyanides. Isocyanides are versatile building blocks in organic chemistry, participating in various reactions such as the Ugi multicomponent reaction and the Passerini reaction. Researchers utilize this compound to introduce the ethynyl group into isocyanide derivatives, enabling the creation of diverse molecular scaffolds .
- The trifluoromethyl group in this compound can act as a protecting group for terminal alkynes. By selectively masking the ethynyl functionality, chemists can control the reactivity of alkynes during complex synthetic sequences. This protective strategy finds applications in the synthesis of electronic devices and other advanced materials .
- The benzylic position (adjacent to the aromatic ring) in 1-chloro-4-ethynyl-2-(trifluoromethyl)benzene is susceptible to nucleophilic substitution reactions. Depending on the reaction conditions and the nature of the nucleophile, both SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular) pathways can occur. Understanding these reactions is crucial for designing efficient synthetic routes .
- Click chemistry aims to create robust, modular chemical reactions for diverse applications. The ethynyl group in this compound participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC), a prominent click reaction. Researchers employ CuAAC for bioconjugation, drug discovery, and material science. 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene contributes to this toolbox of click reactions .
- Incorporating the trifluoromethyl-substituted benzene ring into polymers can enhance their properties, such as thermal stability and solubility. Researchers explore the use of this compound as a monomer in polymerization reactions to create novel materials for applications in coatings, membranes, and optoelectronics .
- The combination of the ethynyl group and the trifluoromethyl substituent imparts electron-deficient character to the benzene ring. Such systems are valuable in materials science, supramolecular chemistry, and host-guest interactions. Researchers investigate the unique reactivity and properties of this compound in electron-poor aromatic frameworks .
Synthesis of Isocyanides
Protecting Group in Organic Synthesis
Benzylic Substitution Reactions
Click Chemistry Applications
Functional Materials and Polymers
Electron-Deficient Aromatic Systems
Safety And Hazards
The safety information for 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene indicates that it has some hazards associated with it. The GHS pictograms indicate that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
1-chloro-4-ethynyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAATSLCOLDVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[methyl(2-phenylethyl)amino]propyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2771605.png)

![2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2771609.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2771612.png)
![1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2771613.png)
![N-(4-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771614.png)

![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B2771616.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2771617.png)

![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2771620.png)